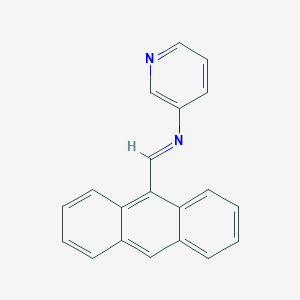
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine is an organic compound that belongs to the class of imines It features an anthracene moiety linked to a pyridine ring through a methanimine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine typically involves the condensation reaction between anthracene-9-carbaldehyde and 3-aminopyridine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The anthracene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted anthracene or pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying biological interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Applications in organic electronics and photochemistry due to its conjugated system.
Mécanisme D'action
The mechanism of action of (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine depends on its specific application:
As a ligand: It can coordinate with metal ions through the nitrogen atoms in the imine and pyridine groups, forming stable complexes.
In photochemistry: The compound can absorb light and undergo photochemical reactions, leading to excited states that can participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(Anthracen-9-yl)-N-(pyridin-2-yl)methanimine
- (E)-1-(Anthracen-9-yl)-N-(pyridin-4-yl)methanimine
- (E)-1-(Naphthalen-2-yl)-N-(pyridin-3-yl)methanimine
Uniqueness
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. The anthracene moiety provides a large conjugated system, making it suitable for applications in organic electronics and photochemistry.
Propriétés
Numéro CAS |
56694-42-9 |
|---|---|
Formule moléculaire |
C20H14N2 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
1-anthracen-9-yl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C20H14N2/c1-3-9-18-15(6-1)12-16-7-2-4-10-19(16)20(18)14-22-17-8-5-11-21-13-17/h1-14H |
Clé InChI |
AGHJDRULKDFEMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
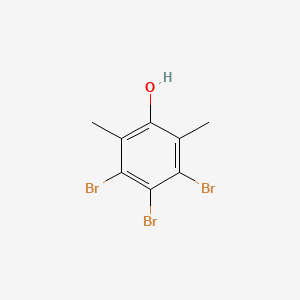
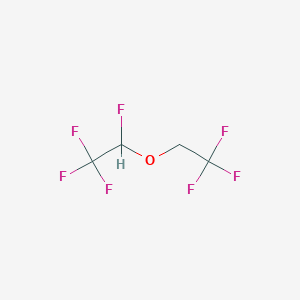
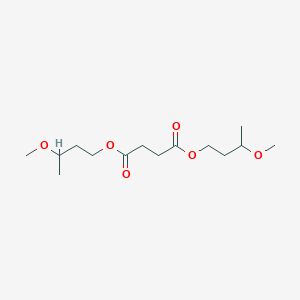

![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
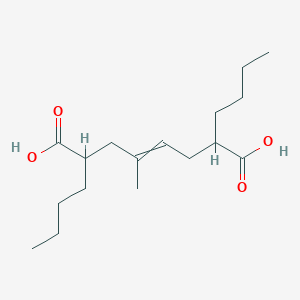
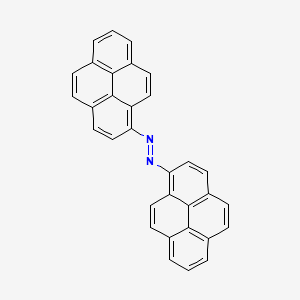


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)

![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
